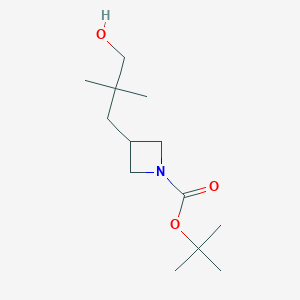
(4,4-Dichlorobut-3-en-1-yl)(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is an organic compound that features a dichlorinated butenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the reaction of 4,4-dichlorobut-3-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4,4-dichlorobut-3-en-1-yl)amine hydrochloride
- (4,4-dichlorobut-3-en-1-yl)(ethyl)amine hydrochloride
- (4,4-dichlorobut-3-en-1-yl)(propyl)amine hydrochloride
Uniqueness
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H10Cl3N |
|---|---|
Molecular Weight |
190.49 g/mol |
IUPAC Name |
4,4-dichloro-N-methylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H |
InChI Key |
OIXPPDDIKTXCEW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C(Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)




![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)



